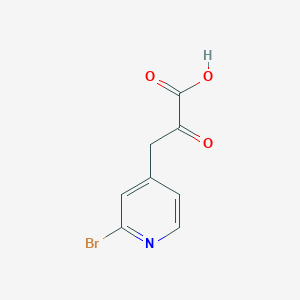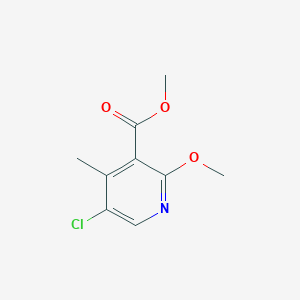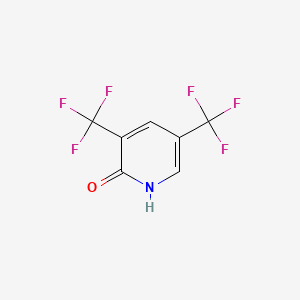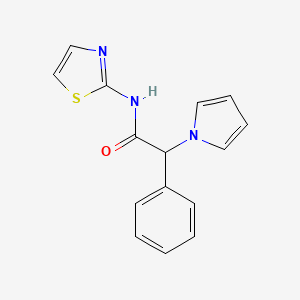
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid” is a chemical compound with the CAS Number: 2416235-42-0 . It has a molecular weight of 246.06 . The IUPAC name for this compound is 3-(2-bromopyridin-4-yl)-2-hydroxypropanoic acid .
Synthesis Analysis
The synthesis of similar compounds, such as pyridinylboronic acids and esters, often involves halogen-metal exchange and borylation . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4,6,11H,3H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Ligand Design
A set of ligands bearing 6-bromo-2,2'-bipyridine pendant arms were synthesized for potential application in labeling biological material. The transformation of bromo to ester and subsequent reactions illustrate a valuable approach in designing ligands with specific functionalities, highlighting the role of bromopyridine derivatives in rational ligand design (Charbonnière, Weibel, & Ziessel, 2002).
Antimicrobial and Anticancer Research
Novel compounds derived from bromination and condensation reactions of similar structures demonstrated antimicrobial activity. This indicates the potential of bromopyridine derivatives in developing antimicrobial agents. Additionally, some derivatives have shown promising anticancer activities, suggesting their application in cancer research (Hassanin & Ibrahim, 2012).
Pharmacological Development
Derivatives of bromopyridine have been explored as potent antagonists for therapeutic applications, such as the prevention and treatment of osteoporosis. The in vitro and in vivo evaluations of these compounds underline their significance in drug development processes, showcasing the broader applications of bromopyridine derivatives in pharmacology (Hutchinson et al., 2003).
Bioorganic Chemistry and Catalysis
Bromopyridine compounds have been utilized in palladium-catalyzed cyclization reactions with carboxylic acids under specific conditions, leading to the production of various oxo-dihydropyridine derivatives. These reactions highlight the application of bromopyridine derivatives in synthesizing complex organic structures, contributing to advancements in bioorganic chemistry and catalysis (Cho & Kim, 2008).
Material Science and Chemical Engineering
The preparation of pyridylboronic acids from bromopyridine through lithium-halogen exchange processes exemplifies the application of bromopyridine derivatives in material science. These acids serve as building blocks in the synthesis of boron-doped materials and organic compounds, indicating the versatility of bromopyridine derivatives in chemical engineering (Li et al., 2002).
Propiedades
IUPAC Name |
3-(2-bromopyridin-4-yl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFAJMQEJWZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)

![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)


![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)



![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
